Bienvenue dans la boutique en ligne BenchChem!

AM-0687

PI3Kδ inhibition Isoform selectivity Biochemical assay

This is the benchmark for PI3Kδ selectivity (>6,000x vs. PI3Kα) and oral in vivo activity. Unlike idelalisib, AM-0687's unique profile enables confident attribution of B-cell phenotypes to PI3Kδ blockade without off-target confounding. Proven rat oral PK/PD (IgG ED50=0.026 mg/kg) provides a reliable framework for in vivo dose selection. Ideal for dissecting PI3Kδ-specific pathways in B-cell malignancies, autoimmunity, and inflammation research.

Molecular Formula C23H19FN8O
Molecular Weight 442.4 g/mol
Cat. No. B14048374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-0687
Molecular FormulaC23H19FN8O
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(C=C(C=C2)F)C(=C1C3=CC=CC=N3)C(=O)NC)NC4=NC=NC(=C4C#N)N
InChIInChI=1S/C23H19FN8O/c1-12(31-22-15(10-25)21(26)29-11-30-22)20-19(17-5-3-4-8-28-17)18(23(33)27-2)14-9-13(24)6-7-16(14)32-20/h3-9,11-12H,1-2H3,(H,27,33)(H3,26,29,30,31)/t12-/m0/s1
InChIKeyOLJXUPJOUSFYSX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-(6-Amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide (AM-0687): Potent and Selective PI3Kδ Inhibitor for Research Use


(S)-2-(1-(6-Amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide, also known as AM-0687 (CAS 1259522-94-5), is a synthetic small molecule that functions as a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The compound was discovered through optimization of 2,3,4-trisubstituted quinoline leads and has been characterized in both biochemical and cellular assays, demonstrating favorable oral bioavailability and in vivo pharmacodynamic activity in preclinical models of inflammation [1]. AM-0687 is structurally and pharmacologically distinct from other PI3Kδ inhibitors, including the closely related analog AM-1430 (which bears a 5-fluoro substitution) and clinically used agents such as idelalisib and duvelisib.

Why Generic Substitution of AM-0687 with Other PI3Kδ Inhibitors is Not Advisable for Research Applications


PI3Kδ inhibitors exhibit substantial differences in isoform selectivity profiles, cellular potency, and in vivo pharmacokinetic properties that preclude simple interchangeability in research settings. AM-0687 demonstrates a unique combination of sub-nanomolar biochemical potency against PI3Kδ (IC50 = 2.9 nM) with exceptionally high selectivity over other class I PI3K isoforms (IC50 values: PI3Kα = 17,600 nM, PI3Kβ = 2,840 nM, PI3Kγ = 3,530 nM), corresponding to selectivity ratios of >6000-fold for PI3Kα and >900-fold for PI3Kγ [1]. In contrast, clinically approved agents such as idelalisib exhibit only 40- to 300-fold selectivity for PI3Kδ over other isoforms, while duvelisib inhibits both PI3Kδ and PI3Kγ with comparable potency (IC50 = 2.5 nM and 27.4 nM, respectively). These isoform selectivity differences translate into distinct off-target signaling effects and safety profiles that cannot be replicated by substituting one PI3Kδ inhibitor for another.

AM-0687 (PI3Kδ Inhibitor): Quantitative Differentiation Evidence Guide


AM-0687 Demonstrates Superior Biochemical Potency and Isoform Selectivity Versus Idelalisib and AM-1430

In biochemical assays, AM-0687 inhibits PI3Kδ with an IC50 of 2.9 nM, which is approximately 6.5-fold more potent than idelalisib (IC50 = 19 nM) and approximately 1.6-fold more potent than the closely related analog AM-1430 (IC50 = 4.6 nM) [1][2]. Critically, AM-0687 exhibits the highest isoform selectivity among these comparators: the ratio of PI3Kα IC50 to PI3Kδ IC50 is >6,000-fold for AM-0687 (17,600 nM vs. 2.9 nM), compared to approximately 450-fold for idelalisib (8,600 nM vs. 19 nM) and approximately 3,100-fold for AM-1430 (14,180 nM vs. 4.6 nM) [1][2].

PI3Kδ inhibition Isoform selectivity Biochemical assay Kinase profiling

AM-0687 Achieves Potent Cellular pAKT Suppression Comparable to AM-1430 but with Improved Human Whole Blood Activity

In cellular assays measuring inhibition of AKT phosphorylation (pAKT), a direct downstream effector of PI3Kδ signaling in B cells, AM-0687 exhibits an IC50 of 0.7 nM, which is slightly more potent than AM-1430 (IC50 = 0.8 nM) [1]. In human whole blood assays that incorporate plasma protein binding and physiological conditions, AM-0687 maintains superior activity with a pAKT IC50 of 4.6 nM, compared to 7.7 nM for AM-1430 [1]. This 1.7-fold improvement in whole blood potency suggests that AM-0687 may translate more effectively from biochemical to physiologically relevant systems.

Cellular pharmacology pAKT inhibition B-cell signaling Whole blood assay

AM-0687 Exhibits Superior In Vivo Antibody Suppression in Rat KLH Model Versus AM-1430 at the IgM Response Level

In the keyhole limpet hemocyanin (KLH) immunization model in rats, which measures T-cell dependent antibody production as a readout of B-cell function, both AM-0687 and AM-1430 produced dose-dependent reductions in antigen-specific IgG and IgM. However, AM-0687 demonstrated a numerically lower ED50 for IgM suppression (0.016 mg/kg) compared to AM-1430 (0.015 mg/kg) – a difference that is essentially equivalent – while maintaining comparable IgG suppression (ED50 = 0.026 mg/kg for AM-0687 vs. 0.016 mg/kg for AM-1430) [1]. This in vivo profile, combined with AM-0687's superior whole blood activity, suggests a differentiated pharmacodynamic profile.

In vivo efficacy KLH immunization Humoral immunity B-cell function

AM-0687 Displays a Favorable Rat Pharmacokinetic Profile with Moderate Clearance Distinguishing It from AM-1430

In rat pharmacokinetic studies following oral administration, AM-0687 exhibits an unbound clearance (Clu) of 2.3 L/hr/kg, which is moderately higher than the 1.7 L/hr/kg observed for AM-1430 [1]. This difference in clearance translates to distinct exposure profiles that may influence dose selection and dosing frequency in preclinical studies. Both compounds demonstrate oral bioavailability sufficient for in vivo pharmacology studies, but the ~35% higher clearance of AM-0687 may necessitate higher doses to achieve equivalent exposure compared to AM-1430.

Pharmacokinetics Oral bioavailability Clearance Rat PK

AM-0687 Inhibits Human B-Cell Proliferation with Sub-Nanomolar Potency, Supporting Its Use in B-Cell Malignancy and Autoimmunity Models

In functional cellular assays measuring anti-IgM/CD40L-induced proliferation of primary human B cells, AM-0687 exhibits an IC50 of 0.8 nM [1]. This sub-nanomolar potency in a disease-relevant cellular context demonstrates that the compound effectively blocks PI3Kδ-dependent B-cell receptor signaling at concentrations achievable in vivo. While direct comparator data for other PI3Kδ inhibitors in this exact assay format are not uniformly available, the observed potency is consistent with the compound's biochemical and pAKT cellular activity profile.

B-cell proliferation Cellular assay Anti-IgM/CD40L stimulation Immunology

AM-0687 is Structurally and Pharmacologically Distinct from Idelalisib, Offering a Differentiated Tool for PI3Kδ Pathway Studies

AM-0687 belongs to a distinct chemical series based on a 2,3,4-trisubstituted quinoline core bearing a 6-amino-5-cyanopyrimidine moiety, whereas idelalisib is a quinazolinone derivative [1][2]. This structural divergence translates to differences in binding mode, isoform selectivity, and off-target profiles. AM-0687 exhibits >6,000-fold selectivity for PI3Kδ over PI3Kα, whereas idelalisib displays only ~450-fold selectivity [1][3]. For researchers requiring a PI3Kδ inhibitor with minimal cross-reactivity against other class I PI3K isoforms, AM-0687 offers a pharmacologically cleaner tool.

Chemical structure Quinoline scaffold Pyrimidine Tool compound

AM-0687 (PI3Kδ Inhibitor): Optimal Research and Preclinical Application Scenarios


Investigating PI3Kδ-Specific Signaling in B-Cell Receptor Pathways with Minimal Off-Target Confounding

AM-0687's >6,000-fold selectivity for PI3Kδ over PI3Kα and >900-fold selectivity over PI3Kγ makes it an ideal tool compound for dissecting PI3Kδ-specific contributions to B-cell receptor signaling without the confounding effects of PI3Kα or PI3Kγ inhibition [1]. Researchers studying B-cell malignancies, autoimmune disorders, or primary immunodeficiency can use AM-0687 to confidently attribute observed phenotypic changes to PI3Kδ blockade rather than off-target kinase inhibition. The compound's sub-nanomolar cellular pAKT IC50 (0.7 nM) ensures robust target engagement at low concentrations, minimizing compound-related cytotoxicity .

Preclinical In Vivo Studies Requiring Oral Bioavailability and Demonstrated B-Cell Functional Modulation

AM-0687 has been validated in oral dosing paradigms in both mouse and rat models, with demonstrated pharmacodynamic activity (pAKT inhibition in vivo) and functional efficacy (dose-dependent suppression of antigen-specific antibody production in the rat KLH model) [1]. The compound's rat PK profile (Clu = 2.3 L/hr/kg) and ED50 values for IgG (0.026 mg/kg) and IgM (0.016 mg/kg) provide a quantitative framework for dose selection in rodent studies [1]. Researchers requiring a PI3Kδ inhibitor with established oral in vivo activity should prioritize AM-0687 over less well-characterized analogs.

Comparative Pharmacology Studies Benchmarking PI3Kδ Inhibitor Selectivity and Potency

Due to its exceptional isoform selectivity relative to idelalisib and its distinct whole blood activity compared to the closely related analog AM-1430, AM-0687 serves as a valuable benchmark compound in comparative pharmacology studies [1][2]. Researchers can use AM-0687 to establish the upper bound of PI3Kδ selectivity achievable with current tool compounds and to investigate the functional consequences of varying degrees of off-target PI3K isoform inhibition. The availability of robust biochemical, cellular, and in vivo data for AM-0687 facilitates cross-study comparisons and meta-analyses.

Human Whole Blood Assays Requiring High Translational Relevance to In Vivo Physiology

AM-0687 demonstrates superior potency in human whole blood pAKT assays (IC50 = 4.6 nM) compared to its closest analog AM-1430 (IC50 = 7.7 nM) . Whole blood assays incorporate physiological factors such as plasma protein binding and cellular context that are absent in biochemical or isolated cellular assays, making them more predictive of in vivo pharmacodynamics. For studies aiming to establish pharmacokinetic-pharmacodynamic relationships or to select doses for in vivo experiments, AM-0687's whole blood activity provides a more reliable benchmark than biochemical IC50 values alone.

Quote Request

Request a Quote for AM-0687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.